molecular formula C15H12O B1625383 1-Methoxy-3-(phenylethynyl)benzene CAS No. 37696-01-8

1-Methoxy-3-(phenylethynyl)benzene

Cat. No.: B1625383
CAS No.: 37696-01-8
M. Wt: 208.25 g/mol
InChI Key: SDBPYABHYGZEJH-UHFFFAOYSA-N
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Description

1-Methoxy-3-(phenylethynyl)benzene is an aromatic compound with the molecular formula C15H12O It consists of a benzene ring substituted with a methoxy group (-OCH3) and a phenylethynyl group (-C≡C-C6H5)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 3-iodoanisole reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis. Optimization of reaction conditions, such as catalyst loading, temperature, and solvent choice, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(phenylethynyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Halogenating agents (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of 1-methoxy-3-(phenylethyl)benzene.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Methoxy-3-(phenylethynyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(phenylethynyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

    1-Methoxy-4-(phenylethynyl)benzene: Similar structure but with the phenylethynyl group at the para position.

    1-Methoxy-2-(phenylethynyl)benzene: Similar structure but with the phenylethynyl group at the ortho position.

    1-Methoxy-3-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of the phenylethynyl group.

Uniqueness: 1-Methoxy-3-(phenylethynyl)benzene is unique due to the specific positioning of the methoxy and phenylethynyl groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents provides distinct electronic and steric properties, making it valuable for targeted applications.

Properties

IUPAC Name

1-methoxy-3-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBPYABHYGZEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464729
Record name 1-methoxy-3-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37696-01-8
Record name 1-Methoxy-3-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37696-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methoxy-3-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure described in Example 27 was used with 3-chloroanisole (0.063 mL, 0.50 mmol), phenylacetylene (0.072 mL, 0.65 mmol), PdCl2(CH3CN)2 (3.2 mg, 0.0125 mmol, 1.25 mol %), sodium 2′-(dicyclohexyl-phosphanyl)-2,6-diisopropyl-biphenyl-4-sulfonate (20.0 mg, 0.0375 mmol, 3.75 mol %), Cs2CO3 (650 mg, 2.00 mmol), water (1.0 mL), acetonitrile (1.5 mL), 12 h, 100° C. The product was isolated as a white solid (99 mg, 95%). Mp=70° C. (lit. 72-74° C.). 1H NMR (400 MHz, CDCl3) δ: 7.62 (m, 2H), 7.41 (m, 3H), 7.32 (t, 1H, J=7.6 Hz), 7.23 (dt, 1H, J=1.2 Hz, 7.6 Hz), 7.15 (m, 1H), 6.96 (qd, 1H, J=1.2 Hz, 2.4 Hz, 7.6 Hz). 13C NMR (125 MHz, CDCl3) δ: 159.5, 131.8, 129.6, 128.5, 128.48, 124.4, 124.3, 123.3, 116.5, 115.1, 89.5, 89.4, 55.4.
Quantity
0.063 mL
Type
reactant
Reaction Step One
Quantity
0.072 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(CH3CN)2
Quantity
3.2 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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